molecular formula C18H19ClN2O3S B2675788 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 442658-95-9

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2675788
CAS RN: 442658-95-9
M. Wt: 378.87
InChI Key: PLIBKNLBVUAHAE-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyrrolidine to form a 2,3-dihydroindole . The linear formula of the compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight of the compound is 368.84 .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . It is an organic building block and has been reported as an intermediate in the synthesis of glyburide .

Scientific Research Applications

Metabolic Pathways in Herbicide Selectivity

Benzenesulfonamide derivatives, such as chlorsulfuron, have been studied for their selectivity as herbicides in cereals due to the ability of certain plants to metabolize these compounds into inactive products. This selectivity is crucial for developing agricultural chemicals that target weeds without harming crops. The metabolic pathway involves rapid conversion to a polar, inactive glycoside product, demonstrating the biological basis for the herbicide's selectivity (Sweetser, Schow, & Hutchison, 1982).

Antifungal and Anti-HIV Activities

Benzenesulfonamide compounds have been synthesized and evaluated for their antifungal and anti-HIV properties. Novel chiral and achiral N-substituted benzenesulfonamides have shown promise in vitro, suggesting potential therapeutic applications beyond their use in agriculture (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Photodynamic Therapy for Cancer

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives have been synthesized for their properties in photodynamic therapy, a treatment for cancer. These compounds exhibit high singlet oxygen quantum yield, essential for the effectiveness of photodynamic therapy in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity Against Tumor Cells

Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides has shown significant antiproliferative activity against various tumor cell lines, indicating potential as anticancer agents. These findings highlight the versatility of benzenesulfonamide derivatives in developing new therapeutic agents (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).

Safety and Hazards

The compound is classified as a combustible solid according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to handle it with care and follow safety guidelines.

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIBKNLBVUAHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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